OTS514 is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , , ] TOPK/PBK is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and tumorigenesis. [, , , , , , , , , , , , ] OTS514 has been investigated for its potential as an anti-cancer therapeutic agent in preclinical studies.
The synthesis of OTS514 involves several key steps that utilize advanced organic chemistry techniques. A notable method includes nucleophilic substitution reactions, where OTS514 can be conjugated with fluorescent tags for imaging applications. For instance, one study described the preparation of a fluorescent derivative by coupling OTS514 with 4-chloro-7-nitrobenzofuran, achieving a yield of 67% and a purity of 97% after purification through high-performance liquid chromatography (HPLC) . The synthetic pathway typically involves:
OTS514's molecular structure is defined by its thieno[2,3-c]quinolone core. The compound has been characterized using various analytical techniques:
The structural representation illustrates the arrangement of atoms within the molecule, highlighting functional groups that contribute to its interaction with TOPK.
OTS514 participates in various chemical reactions primarily related to its role as a kinase inhibitor. The compound's mechanism involves binding to the ATP-binding site of TOPK, thus preventing substrate phosphorylation which is crucial for cell cycle progression and survival in cancer cells. Key reactions include:
Quantitative analyses using assays like methyl thiazolyl tetrazolium (MTT) have demonstrated the effectiveness of OTS514 in reducing cell viability in various cancer cell lines.
The mechanism of action of OTS514 revolves around its inhibition of TOPK activity, which plays a significant role in cell proliferation and survival pathways. Upon binding to TOPK, OTS514 disrupts the phosphorylation processes essential for tumor cell growth:
Data from flow cytometry analyses confirm that treatment with OTS514 results in a dose-dependent increase in apoptotic cell populations.
OTS514 exhibits several notable physical and chemical properties that influence its biological activity:
Analytical methods such as HPLC and liquid chromatography-mass spectrometry are employed to assess these properties quantitatively.
OTS514 has significant potential applications in scientific research and therapeutic development:
TOPK (T-LAK cell-originated protein kinase), a serine/threonine kinase of the MAPKK family, is a critical regulator of mitotic progression and oncogenic signaling. It drives tumorigenesis by:
Table 1: Key TOPK Substrates and Oncogenic Functions
TOPK Substrate | Biological Effect | Tumor Impact |
---|---|---|
PRC1 | Cytokinesis completion | Genomic instability |
Histone H3 (S10) | Chromatin condensation | Aberrant transcription |
β-catenin | TCF/LEF activation | Metastasis (MMP-2/9 induction) |
FOXM1 | Cell cycle gene transcription | Proliferation/survival enhancement |
TOPK is minimally expressed in normal tissues (excluding testis/placenta) but overexpressed in diverse cancers:
Table 2: TOPK Overexpression and Clinical Prognosis Across Cancers
Cancer Type | Expression Frequency | Survival Correlation | Study Size |
---|---|---|---|
Multiple Myeloma | 100% (cell lines) | Reduced chemotherapy response | Preclinical |
Lung Adenocarcinoma | 67–72% (IHC⁺) | OS HR = 2.72 (p < 0.001) | 203 patients |
Colorectal Cancer | 73% (cytoplasmic/nuclear) | DFS HR = 1.69 (p < 0.05) | 186 patients |
Triple-Negative Breast | 59% (post-NACT samples) | Predicts NACT resistance | 66 patients |
TOPK upregulation mediates resistance to chemo-, radio-, and targeted therapies through multiple pathways:
Table 3: TOPK Inhibition in Overcoming Therapeutic Resistance
Resistance Context | TOPK Role | Intervention | Outcome |
---|---|---|---|
Myeloma (lenalidomide) | NF-κB/p38 MAPK activation | OTS514 + lenalidomide | Synergistic apoptosis induction |
TNBC (NACT) | Pro-survival signaling | TOPK knockdown + chemotherapy | Restored H₂O₂-induced apoptosis |
ABCG2-mediated efflux | Substrate binding (ATPase stimulation) | OTS964 + Ko143 | Reduced IC₅₀ by 3.1–5.8-fold |
TOPK inhibition thus represents a promising strategy to abrogate intrinsic and acquired resistance across malignancies.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7